molecular formula C13H20N4O2S2 B2527398 5-ethyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-sulfonamide CAS No. 2034246-41-6

5-ethyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-sulfonamide

Cat. No.: B2527398
CAS No.: 2034246-41-6
M. Wt: 328.45
InChI Key: MSVNDUPCPIRGND-UHFFFAOYSA-N
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Description

5-ethyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-sulfonamide is a synthetic sulfonamide-based compound of significant interest in medicinal chemistry research, particularly for investigating carbonic anhydrase (CA) inhibition. This compound is part of a class of 2-thiophene-sulfonamides incorporating a 1,2,3-triazolyl moiety, which have demonstrated potent and selective inhibition of key human carbonic anhydrase isoforms, including the cytosolic hCA II and the tumor-associated hCA IX and XII . X-ray crystallographic studies of highly analogous compounds have revealed that the inhibitory mechanism involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site, complemented by extensive, predominantly hydrophobic interactions between the triazole-thiophene scaffold and the active site cavity . The strategic inclusion of the 1,2,3-triazole ring, often accessible via click chemistry, provides a versatile handle for further structural modification, enabling structure-activity relationship (SAR) studies . This makes the compound a valuable chemical tool for probing enzyme kinetics and for the structure-based design of novel inhibitors with potential applications as research probes for studying conditions like glaucoma or as leads in anticancer agent development . This product is intended for research and laboratory use only.

Properties

IUPAC Name

5-ethyl-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2S2/c1-4-11-5-6-13(20-11)21(18,19)16-12(10(2)3)9-17-14-7-8-15-17/h5-8,10,12,16H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVNDUPCPIRGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC(CN2N=CC=N2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the sulfonamide group through sulfonation reactions. The triazole ring can be introduced via a click chemistry reaction, which involves the cycloaddition of azides and alkynes under copper catalysis. The final step involves the alkylation of the triazole ring with the appropriate butan-2-yl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the click chemistry step and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted triazoles.

Scientific Research Applications

5-ethyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as

Biological Activity

5-ethyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-sulfonamide is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C13H20N4O2S2C_{13}H_{20}N_{4}O_{2}S_{2} with a molecular weight of 328.5 g/mol. The structure includes a thiophene ring and a triazole moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC13H20N4O2S2C_{13}H_{20}N_{4}O_{2}S_{2}
Molecular Weight328.5 g/mol
CAS Number2034246-41-6

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and its interaction with cellular pathways. Research indicates that compounds similar to this compound exhibit significant inhibition against carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and hCA XII. These enzymes play crucial roles in pH regulation and are implicated in tumor progression.

Inhibition Potency

Studies have reported that related thiophene-sulfonamides exhibit the following inhibition constants (KIs):

IsoformInhibition Constant (nM)
hCA I224 - 7544
hCA II2.2 - 7.7
hCA IX5.4 - 811
hCA XII3.4 - 239

These results suggest that the compound may serve as a lead for developing selective CA inhibitors for cancer therapy .

Anticancer Activity

The anticancer properties of thiophene-based compounds have been explored through various in vitro studies. For instance, compounds containing the triazole moiety have shown promising results against various cancer cell lines, including Jurkat and A-431 cells, with IC50 values indicating significant cytotoxicity.

Case Studies

  • Study on Thiophene-Sulfonamides : A series of thiophene-sulfonamides were synthesized and tested for their anticancer activity. The results indicated that these compounds could induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways .
  • Molecular Dynamics Simulations : Computational studies revealed that certain derivatives interact with the Bcl-2 protein, suggesting potential pathways for inducing apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, triazole derivatives have been noted for their antimicrobial activities. The presence of the triazole ring enhances interactions with microbial targets, potentially leading to effective antibacterial agents.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Structural Features
5-ethyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-sulfonamide Not provided C₁₃H₁₉N₅O₂S₂ (estimated) ~365.5 (estimated) Ethyl (C5-thiophene), 3-methyl-1-(2H-triazol-2-yl)butan-2-yl (sulfonamide) Thiophene core, triazole branch, sulfonamide linkage
5-ethyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide 2034454-96-9 C₁₅H₁₈FN₃O₄S₃ 419.5 Benzo-thiadiazole (fluorinated), sulfone group Fused bicyclic system (thiadiazole + benzene), sulfone moiety
5-ethyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide 941906-73-6 C₁₉H₂₄N₂O₃S₂ 392.5 Tetrahydroquinolin (isobutyl-substituted), ketone group Bicyclic tetrahydroquinoline, ketone functionality
5-ethyl-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide 946306-63-4 C₁₈H₁₇FN₄O₂S₃ 436.6 Thiazolo-triazol (fluorophenyl-substituted) Fused thiazole-triazole heterocycle, fluorinated aryl group

Key Observations

Substituent Complexity: The target compound’s triazole-alkyl chain offers conformational flexibility, whereas analogs and incorporate rigid fused bicyclic systems (e.g., benzo-thiadiazole or thiazolo-triazol).

Molecular Weight and Lipophilicity :

  • The target compound has the lowest estimated molecular weight (~365.5), suggesting superior bioavailability compared to (419.5) and (436.6).
  • The fluorinated aryl groups in and increase hydrophobicity, which may improve membrane permeability but reduce aqueous solubility.

Functional Group Diversity: Sulfone in enhances polarity and metabolic stability. Ketone in provides a site for further derivatization (e.g., Schiff base formation).

Q & A

Q. Critical Parameters :

  • Temperature control during sulfonylation to prevent side reactions.
  • Moisture-free conditions for CuAAC to avoid catalyst deactivation.

Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?

Basic Research Question
A multi-technique approach is recommended:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent integration and coupling patterns (e.g., thiophene protons at δ 7.2–7.8 ppm, triazole protons at δ 7.5–8.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₄H₁₉N₅O₂S₂) with <2 ppm error.
  • X-ray Crystallography : Resolve bond lengths and angles (e.g., S–N bond ~1.63 Å, triazole ring planarity) to validate stereoelectronic effects .

Methodological Note : For crystalline samples, slow evaporation from acetonitrile is advised to obtain diffraction-quality crystals.

How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the triazole and ethyl substituents on biological activity?

Advanced Research Question
SAR Design :

  • Triazole Modifications : Synthesize analogs with 1,2,3-triazole vs. 1,2,4-triazole regioisomers to assess role of nitrogen positioning.
  • Ethyl Substituent Variations : Replace ethyl with methyl, propyl, or aryl groups to probe steric/electronic effects.
  • Biological Assays : Test analogs against target enzymes (e.g., carbonic anhydrase IX) using fluorescence-based inhibition assays (IC₅₀ determination) .

Data Interpretation : Correlate substituent hydrophobicity (logP) with activity trends. For example, bulkier groups may enhance binding affinity via hydrophobic pocket interactions .

What strategies are recommended for resolving contradictions in reported biological activity data across different in vitro models?

Advanced Research Question
Contradiction Analysis Workflow :

Assay Standardization : Compare protocols for variables like cell lines (e.g., HCT-116 vs. HeLa), incubation time, and compound solubility (DMSO concentration ≤0.1%).

Metabolic Stability : Assess compound degradation in different media (e.g., liver microsome stability assays) to explain potency discrepancies .

Target Engagement Validation : Use biophysical methods (e.g., surface plasmon resonance) to confirm direct binding vs. off-target effects.

Case Example : If antitumor activity varies between studies, validate target expression levels (e.g., Western blotting for carbonic anhydrase IX) in tested cell lines .

What computational methods are suitable for predicting the binding interactions of this compound with target enzymes, and how can these be validated experimentally?

Advanced Research Question
Computational Workflow :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., triazole nitrogen hydrogen bonding with Thr199 in carbonic anhydrase) .
  • Molecular Dynamics (MD) Simulations : Run 100 ns simulations in explicit solvent to assess binding stability (RMSD <2.0 Å).

Q. Experimental Validation :

  • Isothermal Titration Calorimetry (ITC) : Measure binding constants (Kd) to confirm computational predictions.
  • Site-Directed Mutagenesis : Engineer enzyme mutants (e.g., Thr199Ala) to disrupt predicted interactions and test activity loss .

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